molecular formula C8H5FO3 B1439391 5-Fluoro-2-formylbenzoic acid CAS No. 920481-01-2

5-Fluoro-2-formylbenzoic acid

Cat. No. B1439391
CAS RN: 920481-01-2
M. Wt: 168.12 g/mol
InChI Key: ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-formylbenzoic acid is an organic compound with the molecular formula C8H5FO3 . It is a white to off-white crystalline powder .


Synthesis Analysis

The synthesis of 2-Fluoro-5-formylbenzoic acid involves a multistep reaction. One of the common methods of synthesis is the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide. The resulting product is then reacted with ethylene glycol, followed by oxidation with potassium permanganate to yield 2-fluoro-5-formylbenzoic acid .


Molecular Structure Analysis

The molecular weight of 5-Fluoro-2-formylbenzoic acid is 168.12 . The compound has a density of 1.4±0.1 g/cm3 .


Physical And Chemical Properties Analysis

5-Fluoro-2-formylbenzoic acid is a solid at room temperature . It has a boiling point of 327.6°C at 760 mmHg and a flash point of 151.9°C . The compound is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Scientific Research Applications of “5-Fluoro-2-formylbenzoic acid”

  • Insecticidal Activity

    • 5-Fluoro-2-formylbenzoic acid derivatives, specifically 1,3,4-oxadiazoles containing phenoxyfluorophenyl groups, have been synthesized and shown to exhibit insecticidal activity against crop pests (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).
  • Organic Synthesis Intermediate

  • Plant Disease Resistance

  • Heterocyclic Compound Synthesis

  • Synthesis of Heterocyclic Scaffolds

    • Its derivatives have been used in the solid-phase synthesis of heterocyclic scaffolds, including benzimidazoles and benzodiazepines, which are significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
  • Potential Drug Carrier

    • A microporous MOF (Metal-Organic Framework) synthesized using derivatives of 5-Fluoro-2-formylbenzoic acid demonstrated exceptional drug loading capacity, highlighting its potential as a drug carrier (Bag, Wang, Chen, & Cao, 2016).
  • Antitumor Activity

  • Fluorophore Synthesis

    • Used in the synthesis of Y-shaped fluorophores with an imidazole core containing crown ether moieties, highlighting its utility in developing materials with specific optical properties (Doğru, Ozturk Urut, & Bayramin, 2015).
  • Cytotoxicity in Cancer Cells

  • PET Cancer Imaging Agents

Safety and Hazards

5-Fluoro-2-formylbenzoic acid may cause skin and eye irritation. Ingestion or inhalation of the compound may cause respiratory and gastrointestinal problems. It is recommended to wear appropriate protective clothing, including gloves and eye protection, when handling this compound .

properties

IUPAC Name

5-fluoro-2-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669531
Record name 5-Fluoro-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-formylbenzoic acid

CAS RN

920481-01-2
Record name 5-Fluoro-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-formylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-fluoro-2-(hydroxymethyl)benzoic acid (0.518 g, 3.04 mmol) and manganese(IV) oxide (3.71 g, 42.6 mmol) in tetrahydrofuran (25 mL) was stirred at room temperature for 16 hr. The insoluble material was removed by filtration through CELITE®. The filtrate was concentrated under vacuum to dryness. The residue was dissolved in CH2Cl2 (100 mL) and dried over anhydrous MgSO4. Removal of solvent under vacuum provided the desired product (0.211 g, 1.255 mmol, 41.2% yield) as a white solid.
Quantity
0.518 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.71 g
Type
catalyst
Reaction Step One
Yield
41.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-formylbenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-formylbenzoic acid
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-formylbenzoic acid
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-formylbenzoic acid
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-formylbenzoic acid
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-formylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.